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Gne-477 PI3K/mTOR pathway inhibition

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An In-Depth Technical Guide to GNE-477: A Dual PI3K/mTOR Pathway Inhibitor

Introduction

GNE-477 is a potent, small-molecule inhibitor that simultaneously targets two critical nodes in intracellular signaling: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3][4] **GNE-477**'s dual inhibitory action offers a potential advantage over single-target agents by providing a more comprehensive blockade of this crucial signaling cascade.[5][6] This technical guide provides a detailed overview of **GNE-477**, focusing on its mechanism of action, inhibitory potency, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7] PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT.[1][7] Activated AKT proceeds to phosphorylate a multitude of substrates, including the TSC1/TSC2 complex, which relieves its inhibitory effect on mTOR Complex 1 (mTORC1).[7] Activated mTORC1 then



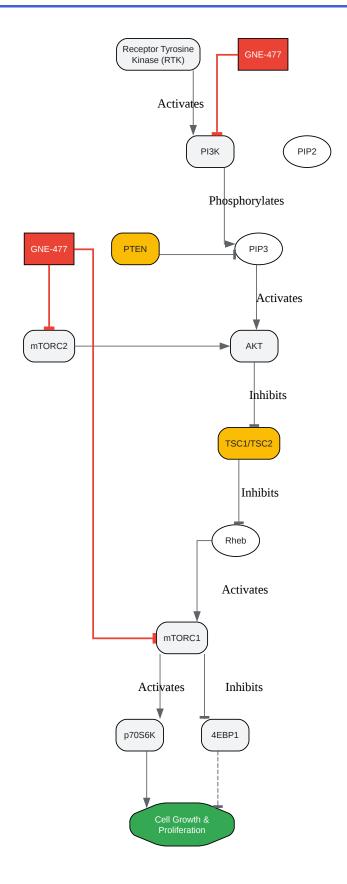




promotes protein synthesis and cell growth by phosphorylating downstream effectors like p70S6 kinase (p70S6K) and 4E-binding protein 1 (4EBP1).[7][8]

GNE-477 exerts its anti-tumor effects by directly inhibiting the kinase activity of both PI3K and mTOR.[9][10][11] Studies have demonstrated that **GNE-477** effectively blocks the phosphorylation of key downstream components of the pathway, including AKT (at Ser473 and Thr308), the p85 regulatory subunit of PI3K, p70S6K1, and the ribosomal protein S6.[5][9][12] [13] This comprehensive blockade leads to the suppression of cell growth, proliferation, and survival in cancer cells.[9][14]





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Caption: PI3K/mTOR signaling pathway with points of inhibition by GNE-477.



Quantitative Data on Inhibitory Activity

GNE-477 demonstrates potent inhibitory activity against both PI3K and mTOR in biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of GNE-477

Target	Parameter	Value
ΡΙ3Κα	IC50	4 nM[10][11]
mTOR	Ki	21 nM[10][11]

IC₅₀: Half-maximal inhibitory concentration. K_i: Inhibition constant.

Table 2: Cellular Proliferation Inhibition by GNE-477

Cell Line	Cancer Type	Parameter	Value (µM)
MCF7.1	Breast Cancer	EC50	0.143[10]
PC3	Prostate Cancer	EC50	0.174[10]
U87	Glioblastoma	IC50	0.1535[6]
U251	Glioblastoma	IC50	0.4171[6]
RCC1	Renal Cell Carcinoma	IC50	~0.01-0.1 (Dose-dependent)[14][15]

EC₅₀: Half-maximal effective concentration.

Table 3: In Vivo Efficacy of GNE-477 in Xenograft Models



Xenograft Model	Cancer Type	Dose & Schedule	Outcome	Reference
PC3	Prostate Cancer	1 mg/kg, QD	Significant tumor growth inhibition	[10]
PC3	Prostate Cancer	20 mg/kg, QD	Tumor stasis	[10]
RCC1	Renal Cell Carcinoma	10 or 50 mg/kg, i.p., daily	Potent tumor growth inhibition	[14]
U87MG	Glioblastoma	Not specified	Significantly smaller tumor volume	[12]

QD: Once daily. i.p.: Intraperitoneal.

Detailed Experimental Protocols

The characterization of **GNE-477**'s activity involves a range of in vitro and in vivo assays.

Cell Viability Assay (CCK-8)

This assay determines the anti-proliferative effect of **GNE-477**.

- Cell Seeding: Cancer cells (e.g., U87, U251) are seeded in 96-well plates at a density of approximately 5,000 cells per well.[12]
- Treatment: After allowing cells to adhere and enter a logarithmic growth phase, they are treated with a range of **GNE-477** concentrations (e.g., 0 to 32 μ M) for 24 to 48 hours.[12]
- Detection: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation at 37°C for 1 hour.[12]
- Analysis: The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls. The IC₅₀ value is then calculated.

Western Blot Analysis



This technique is used to measure the levels of key proteins and their phosphorylation status in the PI3K/mTOR pathway.

- Cell Lysis: Cells treated with GNE-477 are lysed to extract total protein.
- Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, pmTOR, total mTOR, p-S6, total S6).[9][12]
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor activity of GNE-477 in a living organism.

- Cell Implantation: A suspension of cancer cells (e.g., RCC1, U87MG) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[12][14]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[14]
- Treatment: Mice are randomized into control (vehicle) and treatment groups. GNE-477 is administered, often via intraperitoneal injection, at specified doses and schedules (e.g., 10 or 50 mg/kg daily).[14]
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[15]
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).



Cell Migration and Invasion Assays

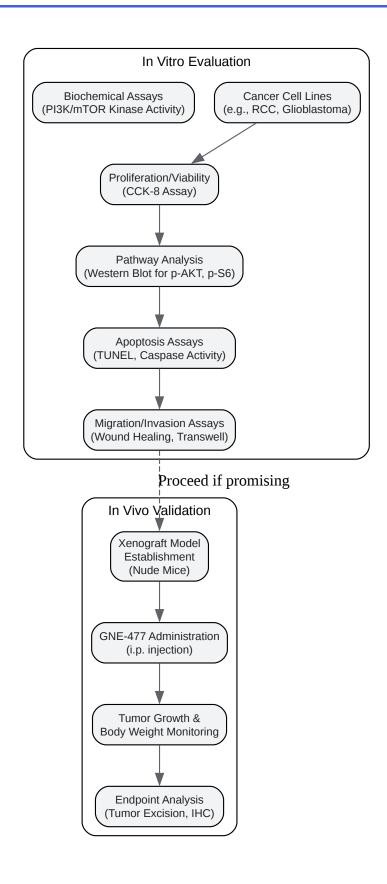
- Wound-Healing Assay: A scratch is made in a confluent monolayer of cells. The rate at which
 cells migrate to close the "wound" is monitored over time in the presence or absence of
 GNE-477.[12]
- Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified after a set period, comparing treated versus untreated cells.[12]

Apoptosis Assays

These methods determine if **GNE-477** induces programmed cell death.

- TUNEL Staining: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. [15]
- Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-9, is measured in cell lysates following treatment with **GNE-477**.[15] An increase in activity indicates apoptosis induction.[15]
- Mitochondrial Membrane Potential (JC-1 Staining): The JC-1 dye is used to assess changes in mitochondrial membrane potential, an early event in apoptosis.[6]





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